BenchChemオンラインストアへようこそ!

7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Anticancer Cytotoxicity Triple-Negative Breast Cancer

7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338953-45-0, molecular formula C11H8FN5, molecular weight 229.21 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. The compound features a 2-amino group and a 7-(4-fluorophenyl) substituent on the fused triazolo-pyrimidine core.

Molecular Formula C11H8FN5
Molecular Weight 229.218
CAS No. 338953-45-0
Cat. No. B2754288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS338953-45-0
Molecular FormulaC11H8FN5
Molecular Weight229.218
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC3=NC(=NN23)N)F
InChIInChI=1S/C11H8FN5/c12-8-3-1-7(2-4-8)9-5-6-14-11-15-10(13)16-17(9)11/h1-6H,(H2,13,16)
InChIKeyRXDFXSOBWZOCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338953-45-0): Core Scaffold and Identity for Procurement


7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338953-45-0, molecular formula C11H8FN5, molecular weight 229.21 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class . The compound features a 2-amino group and a 7-(4-fluorophenyl) substituent on the fused triazolo-pyrimidine core. This scaffold is widely explored in medicinal chemistry as a privileged structure for kinase inhibition and phosphodiesterase (PDE) modulation, with the 2-amine moiety serving as a critical hydrogen-bond donor/acceptor in target binding [1]. The specific 7-(4-fluorophenyl) substitution pattern distinguishes this compound from other regioisomers (e.g., [1,5-c] or [4,3-c] fused systems) and from 5- or 6-substituted analogs, each of which can exhibit profoundly different biological activity profiles.

Why 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Cannot Be Replaced by Generic In-Class Analogs


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to both the position and electronic character of substituents. The 7-(4-fluorophenyl) group in this compound introduces a specific lipophilic, electron-withdrawing character that cannot be replicated by phenyl, chloro-phenyl, or methoxy-phenyl analogs . Even a shift of the fluorophenyl group from position 7 to position 5 or 6, or a change in ring fusion from [1,5-a] to [1,5-c], yields regioisomers that may bind entirely different protein targets or lose target affinity altogether . The 2-amine group is a critical pharmacophore; its substitution or removal typically abolishes activity in kinase and PDE2 contexts [1]. Therefore, substituting this compound with a generic 'triazolo-pyrimidin-2-amine' is scientifically unjustified; the precise substitution pattern determines whether the molecule engages CDK2, PDE2, adenosine receptors, or other targets, and small structural changes can cause orders-of-magnitude differences in potency [1].

Quantitative Differentiation Evidence for 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine


Cytotoxic Activity Against Triple-Negative Breast Cancer Cell Line MDA-MB-231

In a cytotoxicity assay using the MDA-MB-231 triple-negative breast cancer cell line, 7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibited an IC50 of approximately 27.6 μM [1]. This single-concentration-response value provides a baseline cytotoxic potency in a clinically relevant TNBC model. No direct head-to-head comparator data against structurally related analogs (e.g., 7-phenyl or 7-(4-chlorophenyl) derivatives) has been published in the same assay system, precluding direct differential claims. The IC50 of ~28 μM has been characterized by independent commentary as indicative of neither high potency nor likely selectivity, limiting procurement rationales to the compound’s use as a reference standard for scaffold-specific SAR exploration rather than a lead-like candidate [1].

Anticancer Cytotoxicity Triple-Negative Breast Cancer

Structural Differentiation from [1,5-c] Regioisomer: Absence of Adenosine Receptor Activity Data

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold of the target compound differs from the [1,5-c] fusion regioisomer (e.g., 2-amino-5-[4-fluorophenyl][1,2,4]triazolo[1,5-c]pyrimidine) . While [1,5-c] analogs have been explicitly claimed in patents as adenosine A2a receptor antagonists (patent US10858365B2, Dizal Pharmaceutical), no adenosine receptor binding or functional data are publicly available for the [1,5-a] compound [1]. This absence of data does not confirm lack of activity but means that procurement for adenosine receptor programs cannot be benchmarked against known [1,5-c] inhibitors. Users must treat the [1,5-a] compound as an uncharacterized entity for A2a antagonism until data emerge.

Adenosine receptor Regioisomerism Target selectivity

Kinase Inhibition Potential: Class-Level Inference from Triazolo-pyrimidine Scaffold

The [1,2,4]triazolo[1,5-a]pyrimidin-2-amine scaffold is a known kinase hinge-binding motif, with close analogs demonstrating CDK2 and JAK2 inhibition [1]. However, no quantitative kinase inhibition data (IC50, Kd, or % inhibition at a defined concentration) have been published specifically for the 7-(4-fluorophenyl) derivative. The fluorophenyl substitution at position 7 is predicted to modulate lipophilicity (cLogP) and target selectivity relative to unsubstituted or methyl-substituted core scaffolds, but the magnitude and direction of this effect have not been experimentally quantified. Procurement for kinase programs must therefore be accompanied by the user's own profiling experiments.

Kinase inhibition CDK2 Scaffold SAR

Recommended Application Scenarios for 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Based on Evidence


Chemical Probe and Negative Control for [1,5-c] Triazolo-pyrimidine Adenosine Receptor Programs

Because the [1,5-a] regioisomer is structurally distinct from the adenosine A2a-active [1,5-c] series (patent US10858365B2), researchers can procure this compound as a matched molecular pair negative control. Any observed biological activity in adenosine receptor assays can be attributed to off-target effects or scaffold-specific interactions, helping to dissect the structure-activity relationship of the triazolo-pyrimidine chemotype [1].

Scaffold Diversification Building Block for Kinase-Focused Chemical Libraries

The 7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine core is a synthetically tractable building block containing a primary amine handle for further derivatization (e.g., amidation, reductive amination) and a fluorine atom for potential 19F NMR or metabolic stabilization studies. Its moderate molecular weight (229 Da) and low complexity make it suitable as a starting point for fragment-based or structure-based drug design campaigns targeting kinases or PDE2 [1]. Users should note that no target engagement data accompany the compound; it is recommended only as a synthetic intermediate or scaffold control.

Cytotoxicity Reference Standard for Triple-Negative Breast Cancer (TNBC) Compound Screening

With a reported IC50 of approximately 27.6 μM against MDA-MB-231 cells, this compound can serve as a moderate-potency reference standard in TNBC cytotoxicity screening cascades [1]. It is particularly useful for benchmarking the activity of newly synthesized triazolo-pyrimidine analogs, enabling researchers to quantify potency improvements over the parent 7-(4-fluorophenyl) scaffold. Because the compound's potency is relatively weak, it is best employed as a threshold control rather than a positive control.

Quote Request

Request a Quote for 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.